B2 Receptor Binding Affinity: FR167344 vs. FR173657 vs. Icatibant
In competitive radioligand binding assays using membranes from CHO cells expressing human B2 receptors, FR167344 free base demonstrated an IC50 of 65 nM [1]. Under identical assay conditions, the closely related nonpeptide analog FR173657 showed an IC50 of 8.9 nM [1]. In a separate study using guinea pig ileum membranes, FR167344 exhibited an IC50 of 0.66 nM, while the peptide antagonist icatibant (HOE-140) showed an IC50 of 1.07 nM [2][3].
| Evidence Dimension | Binding affinity to human B2 receptor (IC50) |
|---|---|
| Target Compound Data | 65 nM (human B2, CHO cells) |
| Comparator Or Baseline | FR173657: 8.9 nM (human B2, CHO cells); Icatibant: 1.07 nM (guinea pig ileum) |
| Quantified Difference | FR167344 is 7.3-fold less potent than FR173657 in human B2 binding; FR167344 is 1.6-fold more potent than icatibant in guinea pig ileum |
| Conditions | Membranes from CHO cells expressing human B2 receptor (FR167344 vs. FR173657); guinea pig ileum membranes (FR167344 vs. icatibant) |
Why This Matters
The distinct binding affinities between FR167344 and FR173657 in the same assay system allow researchers to select the optimal tool compound for dose-response studies based on desired potency and potential off-target effects.
- [1] Aramori I, et al. Novel subtype-selective nonpeptide bradykinin receptor antagonists FR167344 and FR173657. Mol Pharmacol. 1997 Feb;51(2):171-6. doi: 10.1124/mol.51.2.171. PMID: 9203620. View Source
- [2] Inamura N, et al. Pharmacological characterization of a novel, orally active, nonpeptide bradykinin B2 receptor antagonist, FR167344. Eur J Pharmacol. 1997 Oct 20;333(1):79-86. doi: 10.1016/S0014-2999(97)01100-X. View Source
- [3] Adooq Bioscience. Icatibant (HOE-140) product information. View Source
